2'-Deoxycytidine-15N3: An In-depth Technical Guide for Researchers
2'-Deoxycytidine-15N3: An In-depth Technical Guide for Researchers
An Overview for Researchers, Scientists, and Drug Development Professionals
2'-Deoxycytidine-15N3 is a stable isotope-labeled version of 2'-deoxycytidine (B1670253), a fundamental component of deoxyribonucleic acid (DNA). In this isotopologue, the three nitrogen atoms within the cytidine (B196190) base are replaced with the heavy isotope of nitrogen (¹⁵N). This seemingly subtle modification provides a powerful and versatile tool for a wide range of applications in biomedical research and drug development, primarily due to its distinct mass and nuclear magnetic properties.
This technical guide provides a comprehensive overview of 2'-Deoxycytidine-15N3, including its properties, applications, and detailed experimental protocols. It is intended for researchers and scientists who are utilizing or considering the use of stable isotope-labeled nucleosides in their work.
Core Properties and Data
Stable isotope labeling with ¹⁵N does not significantly alter the chemical properties of 2'-deoxycytidine, allowing it to be treated as a biological equivalent in most experimental systems. The key difference lies in its mass, which enables its differentiation from the endogenous, unlabeled counterpart by mass spectrometry.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₃¹⁵N₃O₄ | [1] |
| Molecular Weight | Approximately 230.19 g/mol | [2][3] |
| Isotopic Purity | Typically >98% | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Applications in Research and Drug Development
The unique characteristics of 2'-Deoxycytidine-15N3 make it an invaluable tool in several key research areas:
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Biomolecular NMR Spectroscopy: The ¹⁵N nucleus is NMR-active, and its incorporation into 2'-deoxycytidine allows for the use of advanced NMR techniques to study the structure, dynamics, and interactions of DNA and DNA-protein complexes.[2] The distinct chemical shifts of the nitrogen atoms in the nucleobase provide sensitive probes for monitoring changes in the local chemical environment.[4]
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Quantitative Mass Spectrometry (LC-MS/MS): 2'-Deoxycytidine-15N3 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of 2'-deoxycytidine in biological samples such as plasma, tissues, and DNA hydrolysates.[5][6] The co-elution of the labeled standard with the unlabeled analyte allows for correction of matrix effects and variations in sample processing, leading to highly accurate and reproducible results.[1]
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Metabolic Tracer Studies: As a stable isotope-labeled tracer, 2'-Deoxycytidine-15N3 can be introduced into cellular or animal models to track the metabolic fate of deoxycytidine.[5] This allows for the investigation of DNA synthesis, nucleotide salvage pathways, and the effects of drugs on these processes.
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DNA Damage and Repair Studies: The quantification of nucleosides and their modified forms in DNA is crucial for understanding the mechanisms of DNA damage and repair. 2'-Deoxycytidine-15N3 serves as an essential internal standard for the accurate measurement of 2'-deoxycytidine released from DNA upon damage.
Experimental Protocols
I. Quantification of 2'-Deoxycytidine in Biological Samples using LC-MS/MS with 2'-Deoxycytidine-15N3 as an Internal Standard
This protocol outlines a general procedure for the quantification of 2'-deoxycytidine in DNA hydrolysates, plasma, or tissue homogenates.
Materials:
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2'-Deoxycytidine-15N3 (Internal Standard)
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2'-Deoxycytidine (Analytical Standard)
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LC-MS grade water, acetonitrile (B52724), methanol (B129727), and formic acid
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Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase) for DNA samples
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Protein precipitation solution (e.g., cold methanol or acetonitrile) for plasma/tissue samples
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LC-MS/MS system
Procedure:
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Sample Preparation:
-
DNA Hydrolysis: To a known amount of DNA (e.g., 10 µg), add a precise amount of 2'-Deoxycytidine-15N3 internal standard. Perform enzymatic digestion to break down the DNA into individual nucleosides.[1]
-
Plasma/Tissue: To a specific volume of plasma or tissue homogenate, add a known amount of 2'-Deoxycytidine-15N3 internal standard. Precipitate proteins using a cold organic solvent. Centrifuge and collect the supernatant.[3]
-
-
LC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
-
MS/MS Detection:
-
Quantification:
-
Generate a calibration curve using known concentrations of the analytical standard and a fixed concentration of the internal standard.
-
Calculate the concentration of 2'-deoxycytidine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Workflow for LC-MS/MS Quantification
Caption: General workflow for quantifying 2'-deoxycytidine using LC-MS/MS.
II. Biomolecular NMR Studies
The use of 2'-Deoxycytidine-15N3 in NMR spectroscopy allows for the site-specific investigation of DNA structure and interactions.
General Considerations for Sample Preparation:
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Oligonucleotide Synthesis: 2'-Deoxycytidine-15N3 is typically converted into a phosphoramidite (B1245037) building block for incorporation into synthetic oligonucleotides at specific positions.
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Sample Purity: High purity of the labeled oligonucleotide is crucial for obtaining high-quality NMR spectra.
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Buffer Conditions: The choice of buffer, pH, and salt concentration should be optimized to maintain the stability and integrity of the DNA sample. A common buffer is a phosphate (B84403) buffer at a pH around 6.5-7.0.[8]
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Deuterated Solvent: A certain percentage of D₂O (typically 5-10%) is required in the NMR sample for the spectrometer's lock system.[8]
NMR Experiments:
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¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is a fundamental 2D NMR experiment that correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons. It is used to obtain a "fingerprint" of the labeled sites.
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Other Multidimensional NMR Experiments: A variety of more advanced NMR experiments can be employed to probe the structure, dynamics, and interactions of the labeled DNA.
Deoxycytidine Metabolism
2'-Deoxycytidine plays a central role in the pyrimidine (B1678525) salvage pathway, which recycles nucleosides for DNA synthesis. Understanding this pathway is critical in cancer research and the development of antiviral therapies.
Simplified Deoxycytidine Metabolic Pathway
Caption: Key steps in the salvage pathway of 2'-deoxycytidine.
Synthesis of 2'-Deoxycytidine-15N3
The synthesis of 2'-Deoxycytidine-15N3 can be achieved through both chemical and biosynthetic methods.
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Chemical Synthesis: Chemical synthesis typically involves the construction of the ¹⁵N-labeled cytidine base followed by its coupling to a deoxyribose sugar derivative. The introduction of the ¹⁵N labels often utilizes ¹⁵N-labeled precursors such as ¹⁵NH₄Cl or K¹⁵NO₃. While chemical synthesis allows for site-specific labeling, it can be a multi-step and complex process. A general strategy involves the synthesis of a labeled pyrimidine ring, which is then glycosylated.
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Biosynthesis: Biosynthetic methods involve growing microorganisms, such as E. coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl.[6][9] The bacteria will incorporate the heavy isotope into all of their nitrogen-containing biomolecules, including nucleosides. The labeled DNA is then extracted and hydrolyzed to yield uniformly ¹⁵N-labeled 2'-deoxycytidine. This method is effective for producing uniformly labeled compounds but does not allow for site-specific labeling.[4][9]
Conclusion
2'-Deoxycytidine-15N3 is a powerful and versatile tool for researchers in a wide range of disciplines. Its applications in biomolecular NMR provide detailed structural and dynamic information about DNA, while its use as an internal standard in mass spectrometry enables highly accurate quantification of 2'-deoxycytidine in biological systems. As research continues to unravel the complexities of cellular metabolism and DNA biology, the importance of stable isotope-labeled compounds like 2'-Deoxycytidine-15N3 is certain to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. The application of 15N-NMR spectroscopy in the problems of nucleoside and nucleotide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. DNA methylation determination by liquid chromatography-tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
